6-Dehydro Prednisolone
6-Dehydro Prednisolone
Delta(6)-prednisolone is a glucocorticoid that is prednisolone in which a double bond is introduced at position 6. It is a metabolite of prednisolone found in human urine. It has a role as a human urinary metabolite. It is a glucocorticoid, a 3-oxo-Delta(1),Delta(4)-steroid, a 21-hydroxy steroid, a 20-oxo steroid, a 17alpha-hydroxy steroid, an 11beta-hydroxy steroid, a primary alpha-hydroxy ketone, a tertiary alpha-hydroxy ketone and a C21-steroid. It derives from a prednisolone.
Brand Name:
Vulcanchem
CAS No.:
2427-64-7
VCID:
VC21141171
InChI:
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
SMILES:
CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O
Molecular Formula:
C21H26O5
Molecular Weight:
358.4 g/mol
6-Dehydro Prednisolone
CAS No.: 2427-64-7
Cat. No.: VC21141171
Molecular Formula: C21H26O5
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Delta(6)-prednisolone is a glucocorticoid that is prednisolone in which a double bond is introduced at position 6. It is a metabolite of prednisolone found in human urine. It has a role as a human urinary metabolite. It is a glucocorticoid, a 3-oxo-Delta(1),Delta(4)-steroid, a 21-hydroxy steroid, a 20-oxo steroid, a 17alpha-hydroxy steroid, an 11beta-hydroxy steroid, a primary alpha-hydroxy ketone, a tertiary alpha-hydroxy ketone and a C21-steroid. It derives from a prednisolone. |
|---|---|
| CAS No. | 2427-64-7 |
| Molecular Formula | C21H26O5 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 |
| Standard InChI Key | WFFSJFFZKKRVOE-VWUMJDOOSA-N |
| Isomeric SMILES | C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O |
| SMILES | CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O |
| Canonical SMILES | CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O |
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